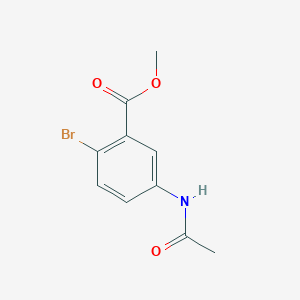

Methyl 5-acetamido-2-bromobenzoate

Descripción general

Descripción

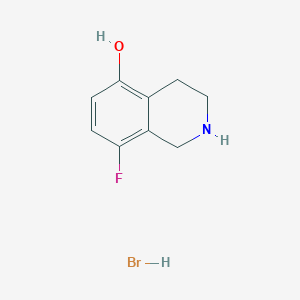

“Methyl 5-acetamido-2-bromobenzoate” is a chemical compound with the linear formula CH3CONHC6H3(Br)CO2CH3 . It has a molecular weight of 272.10 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula CH3CONHC6H3(Br)CO2CH3 . This indicates that the compound contains a bromine atom (Br) attached to a benzene ring, which is further connected to an acetamido group (CONHCH3) and a methyl ester group (CO2CH3).Physical And Chemical Properties Analysis

“this compound” has a melting point of 134-137 °C . It has a molecular weight of 272.10 .Aplicaciones Científicas De Investigación

Stereoselective Synthesis Applications

- Methyl 5-acetamido-2-bromobenzoate is used in the stereoselective synthesis of complex molecules, such as 5′-S-(5-Acetamido-3,5-dideoxy-D-glycero-α-and-β-D-Galacto-2-nonulopyranosylonic Acid)-5′-thio Cytidixe, demonstrating its utility in the preparation of nucleoside analogs and carbohydrate derivatives (Kanie, Nakamura, Kiso, & Hasegawa, 1987).

Characterization of Methyl Glycosides

- It is also instrumental in the characterization of methyl glycosides, including amino and acetamido sugars, by methanolysis followed by per-p-bromobenzoylation or pernaphthoylation, showcasing its importance in analytical chemistry for sugars identification (Golik, Liu, Dinovi, Furukawa, & Nakanishi, 1983).

Synthesis of Glycosyl Donor Derivatives

- The compound plays a crucial role in the synthesis of glycosyl donor derivatives, such as α-N-Acetyl-D-neuraminyl-(2-6)-D-galactose, highlighting its utility in the synthesis of sialylated oligosaccharides, which are significant in biological and medicinal chemistry (Pozsgay, Jennings, & Kasper, 1987).

Novel Synthesis Approaches

- Innovative approaches in synthesis are demonstrated through the use of this compound, including its transformation into various biologically active compounds, thus underscoring its versatility in organic synthesis and drug development (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Antibacterial Agent Development

- The compound's derivatives have been explored for their potential as novel antibacterial agents, indicating its importance in the development of new therapeutics (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-acetamido-2-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEICCRWPIHKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B2810927.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)

![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)

![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)

![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)

![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)